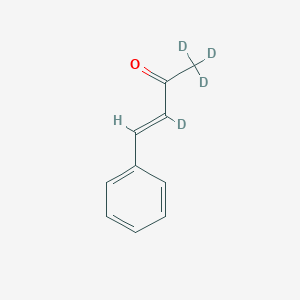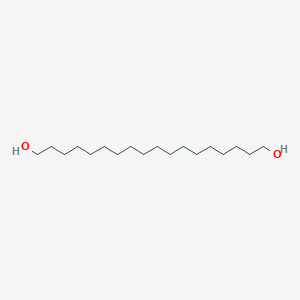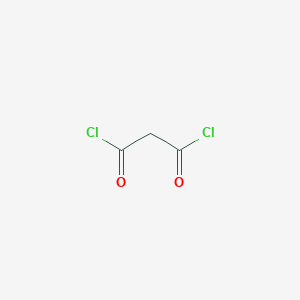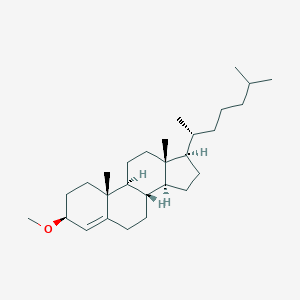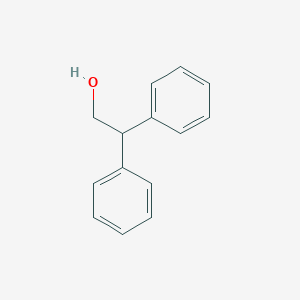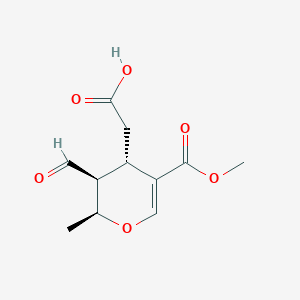![molecular formula C11H13N3 B156548 Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl-(9CI) CAS No. 136722-96-8](/img/structure/B156548.png)
Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl-(9CI), commonly known as TMS, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TMS has a unique chemical structure that makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of TMS is not fully understood. However, studies have suggested that it interacts with various molecular targets, including GABA-A receptors, voltage-gated calcium channels, and acetylcholinesterase. TMS has been found to act as a positive allosteric modulator of GABA-A receptors, which are involved in the regulation of neurotransmitter release in the brain. It has also been shown to inhibit the activity of voltage-gated calcium channels, which play a critical role in the release of neurotransmitters.
Biochemical and Physiological Effects
TMS has been found to have various biochemical and physiological effects. It has been shown to increase the levels of GABA, a neurotransmitter that has inhibitory effects on the central nervous system. TMS has also been found to decrease the levels of glutamate, an excitatory neurotransmitter that is involved in the pathogenesis of various neurological disorders. Additionally, TMS has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a critical role in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
TMS has several advantages for lab experiments. It has a unique chemical structure that makes it a promising candidate for drug development. TMS has also been found to exhibit a broad range of biological activities, making it a potential candidate for the treatment of various diseases. However, TMS has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. Additionally, TMS has been found to exhibit some toxicity at high doses, which can limit its therapeutic potential.
Future Directions
There are several future directions for the research on TMS. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Studies have shown that TMS exhibits anti-tumor activity, and further research is needed to determine its efficacy in vivo. Another potential direction is to investigate its potential as a treatment for Alzheimer's disease. TMS has been shown to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Further research is needed to determine its efficacy in vivo. Additionally, further research is needed to investigate the mechanism of action of TMS and its potential molecular targets.
Synthesis Methods
TMS can be synthesized through various methods, including the condensation reaction between o-phenylenediamine and 2-methyl-3-oxobutanal. Another method involves the reaction between 2-amino-4-methylpyridine and 2-formylbenzoic acid. The synthesis of TMS requires careful optimization of reaction conditions to obtain a high yield of the desired product.
Scientific Research Applications
TMS has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and epilepsy. TMS has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease. Additionally, TMS has been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
properties
CAS RN |
136722-96-8 |
|---|---|
Product Name |
Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl-(9CI) |
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraene |
InChI |
InChI=1S/C11H13N3/c1-8-6-14-7-13-10-4-2-3-9(5-12-8)11(10)14/h2-4,7-8,12H,5-6H2,1H3 |
InChI Key |
IEMDVZVZBNIBBT-UHFFFAOYSA-N |
SMILES |
CC1CN2C=NC3=CC=CC(=C32)CN1 |
Canonical SMILES |
CC1CN2C=NC3=CC=CC(=C32)CN1 |
synonyms |
Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B156467.png)
